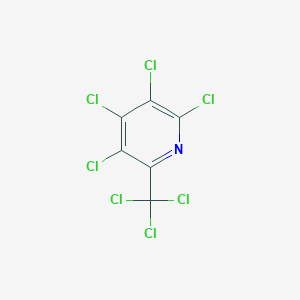
2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine
Cat. No. B073996
Key on ui cas rn:
1134-04-9
M. Wt: 334.2 g/mol
InChI Key: YMBFWRZKTZICHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04717726
Procedure details


A 50.0 g portion (0.15 mol) of 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine was dissolved in 50 ml of warm dimethyl sulfoxide and 100 ml of methanol was added. Sodium methoxide (68.5 ml of 25 percent solution in methanol, 0.30 mol) was added, with stirring, over a 30 minute period and the resulting mixture was heated to reflux, with stirring, for two hours. After cooling, the mixture was poured into ice water and the aqueous mixture was extracted twice with methylene chloride. The extract was washed with water and evaporated to remove the methylene chloride. Traces of dimethyl sulfoxide remained. The residue was dissolved in ether and the ethereal solution was washed with water, dried over magnesium sulfate, and evaporated under reduced pressure to obtain 39.4 g of white solid product (81 percent of theory) melting at 67°-69° C. The proton nmr spectrum was consistent with the structure given.
Quantity
0.15 mol
Type
reactant
Reaction Step One



Name
Sodium methoxide
Quantity
68.5 mL
Type
reactant
Reaction Step Three

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[C:6](Cl)[C:5]([Cl:10])=[C:4]([C:11]([Cl:14])([Cl:13])[Cl:12])[N:3]=1.[CH3:15][OH:16].[CH3:17][O-:18].[Na+]>CS(C)=O>[Cl:8][C:7]1[C:2]([O:18][CH3:17])=[N:3][C:4]([C:11]([Cl:14])([Cl:13])[Cl:12])=[C:5]([Cl:10])[C:6]=1[O:16][CH3:15] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.15 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=C(C(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
Sodium methoxide
|
|
Quantity
|
68.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, over a 30 minute period
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring, for two hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous mixture was extracted twice with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the methylene chloride
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the ethereal solution was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=C(C1OC)Cl)C(Cl)(Cl)Cl)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 39.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
